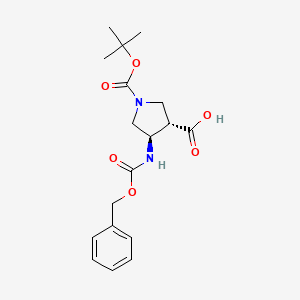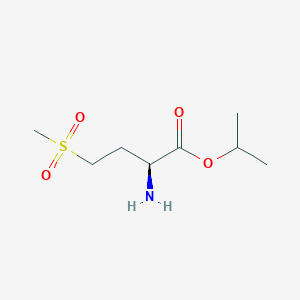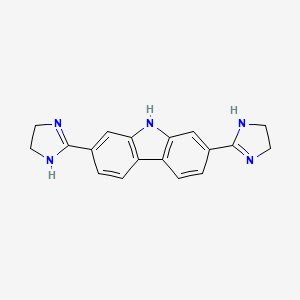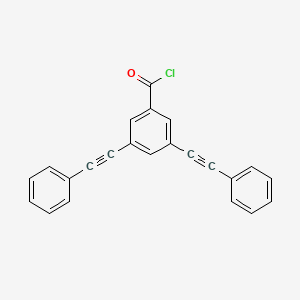
3,5-Bis(phenylethynyl)benzoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-双(苯乙炔基)苯甲酰氯是一种有机化合物,分子式为C23H13ClO。它是苯甲酰氯的衍生物,其中苯环上的3位和5位上的氢原子被苯乙炔基取代。该化合物以其独特的化学性质而闻名,并在各种科学研究应用中得到应用。
准备方法
合成路线和反应条件
3,5-双(苯乙炔基)苯甲酰氯可以通过多步法合成。一种常见的方法涉及在钯催化剂存在下,3,5-二溴苯甲酰氯与苯乙炔反应。反应通常在惰性气氛下进行,例如氮气或氩气,并需要三乙胺等碱来促进偶联反应。然后将反应混合物加热到特定温度,以确保起始原料完全转化为所需产物。
工业生产方法
在工业生产中,3,5-双(苯乙炔基)苯甲酰氯的生产可能涉及大型反应器和连续流动工艺,以优化产率和效率。使用自动化系统来精确控制反应条件,例如温度、压力和反应物浓度,对于保持一致的生产质量至关重要。
化学反应分析
反应类型
3,5-双(苯乙炔基)苯甲酰氯会发生各种化学反应,包括:
取代反应: 它可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。
偶联反应: 在合适的催化剂存在下,苯乙炔基可以与其他炔烃或芳基卤代烃发生偶联反应。
水解: 该化合物可以水解生成相应的羧酸和苯乙炔基衍生物。
常用试剂和条件
钯催化剂: 用于偶联反应,以促进碳-碳键的形成。
碱: 例如三乙胺,用于中和酸性副产物并推动反应完成。
溶剂: 通常使用二氯甲烷或甲苯等有机溶剂来溶解反应物并为反应提供合适的介质。
主要生成产物
由3,5-双(苯乙炔基)苯甲酰氯反应形成的主要产物取决于所用反应条件和试剂。例如,在与苯乙炔的偶联反应中,产物将是双(苯乙炔基)衍生物。
科学研究应用
3,5-双(苯乙炔基)苯甲酰氯在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂有机分子和聚合物的构建块。
生物学: 研究其作为生物化学探针的潜力,以研究酶相互作用和蛋白质修饰。
医药: 探索其在药物开发中的潜在用途,以及作为药物化合物的先驱。
工业: 用于生产先进材料,例如高性能聚合物和涂料。
作用机制
3,5-双(苯乙炔基)苯甲酰氯的作用机制涉及其进行各种化学反应的能力,这些反应会改变其结构和性质。苯乙炔基可以通过共价键或非共价相互作用与分子靶标(例如酶或受体)相互作用。这些相互作用会改变靶分子的活性并影响生物途径。
相似化合物的比较
类似化合物
3,5-双(三氟甲基)苯甲酰氯: 结构相似,但用三氟甲基取代苯乙炔基。
3,5-二氯苯甲酰氯: 在3位和5位含有氯原子,而不是苯乙炔基。
3,5-二甲基苯甲酰氯: 在3位和5位含有甲基。
独特性
3,5-双(苯乙炔基)苯甲酰氯由于存在苯乙炔基而具有独特性,这些基团赋予独特的电子和空间性质。这些性质使它成为有机合成和材料科学中特定应用的宝贵化合物。
属性
CAS 编号 |
182047-76-3 |
|---|---|
分子式 |
C23H13ClO |
分子量 |
340.8 g/mol |
IUPAC 名称 |
3,5-bis(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C23H13ClO/c24-23(25)22-16-20(13-11-18-7-3-1-4-8-18)15-21(17-22)14-12-19-9-5-2-6-10-19/h1-10,15-17H |
InChI 键 |
JTTPLQWUFFWXAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)Cl)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



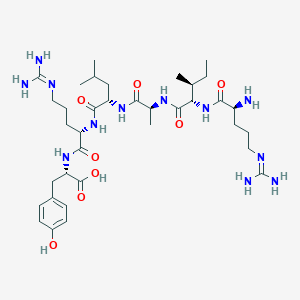
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
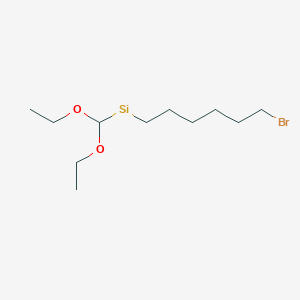
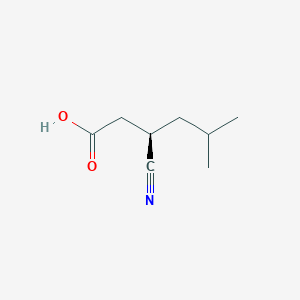
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
